molecular formula C21H21N3O5 B11037836 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B11037836
M. Wt: 395.4 g/mol
InChI Key: NEMHGAKXJWZTKM-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide, also known by its IUPAC name, is a complex organic compound with the molecular formula C23H21N3O5. Let’s break down its structure:

  • The core structure consists of an indole ring (6-methoxy-1H-indole-2-carboxamide).
  • Attached to the indole ring is a side chain containing a 2,3-dihydro-1,4-benzodioxin moiety.
  • The nitrogen atom in the benzodioxin ring is substituted with an amino group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate indole derivative with a benzodioxin amine. The reaction typically proceeds under mild conditions, favoring the formation of the desired product.

Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations. Scale-up for industrial purposes would require optimization of the synthetic route and purification methods.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the side chain may yield secondary amines.

    Substitution: The amino group in the benzodioxin ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) can be employed.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides react with the amino group.

Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carboxylic acids, while reduction leads to secondary amines.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting downstream signaling pathways.

Comparison with Similar Compounds

While unique due to its benzodioxin-indole hybrid structure, similar compounds include other indole derivatives and benzodioxin analogs.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-27-15-4-2-13-10-17(24-16(13)12-15)21(26)22-7-6-20(25)23-14-3-5-18-19(11-14)29-9-8-28-18/h2-5,10-12,24H,6-9H2,1H3,(H,22,26)(H,23,25)

InChI Key

NEMHGAKXJWZTKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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